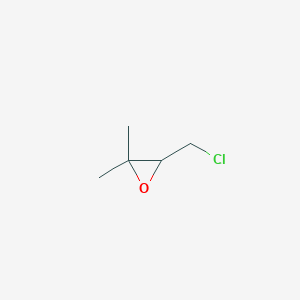

3-(Chloromethyl)-2,2-dimethyloxirane

Description

Contextualization within Organochlorine Chemistry and Epoxide Derivatives

3-(Chloromethyl)-2,2-dimethyloxirane, with the chemical formula C5H9ClO, is classified as an organochlorine compound due to the presence of a carbon-chlorine bond. echemi.com Organochlorine compounds form a broad class of organic molecules that have been extensively studied for their diverse reactivity and applications. The chloromethyl group in this oxirane derivative is an electrophilic site, susceptible to nucleophilic substitution reactions.

Simultaneously, the molecule is an epoxide, a class of three-membered cyclic ethers. The significant ring strain in epoxides makes them highly reactive towards ring-opening reactions initiated by either nucleophiles or acids. libretexts.org The combination of these two functional groups—the chloromethyl moiety and the epoxide ring—in this compound results in a bifunctional molecule with multiple reactive centers. The interplay between these functionalities is a key aspect of its chemistry and a subject of academic interest. The reactivity of this compound is influenced by the steric hindrance provided by the two methyl groups on the oxirane ring, which can direct the regioselectivity of ring-opening reactions. libretexts.org

Significance in Contemporary Organic Synthesis and Materials Science

In the field of organic synthesis, this compound serves as a versatile building block. Its dual reactivity allows for the sequential or simultaneous introduction of different functionalities into a target molecule. The epoxide ring can be opened to introduce a 1,2-diol or a related bifunctional unit, while the chloromethyl group can be used to introduce a variety of substituents via nucleophilic displacement of the chloride ion. This makes it a valuable precursor for the synthesis of more complex molecules with specific stereochemistry and functionality.

In materials science, the primary significance of this compound lies in its role as a monomer in polymerization reactions. Specifically, it can undergo ring-opening polymerization to form polyethers. The presence of the chloromethyl group on the side chain of the resulting polymer provides a convenient handle for post-polymerization modification. This allows for the synthesis of functional polymers with tailored properties for a wide range of applications. For instance, these pendant chloromethyl groups can be converted to other functional groups, enabling the creation of materials with specific adhesive, coating, or biomedical properties.

Detailed Research Findings

While specific academic literature exclusively focused on this compound is limited, its chemical behavior can be inferred from studies on structurally similar compounds, such as 2-(chloromethyl)-2-methyloxirane (B1581098) and epichlorohydrin. Research in these areas highlights the utility of chloromethyl-substituted epoxides in the synthesis of functional polymers and as intermediates in organic synthesis.

The synthesis of such compounds typically involves the epoxidation of an appropriate chlorinated alkene. For this compound, a plausible synthetic route would be the epoxidation of 1-chloro-3,3-dimethyl-1-butene.

The ring-opening polymerization of this monomer can be initiated by either cationic or anionic initiators, leading to the formation of polyethers with a repeating unit containing a pendant chloromethyl group. This functional group can then be subjected to a variety of chemical transformations to modify the polymer's properties.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C5H9ClO |

| Molecular Weight | 120.58 g/mol echemi.com |

| CAS Number | 79457-63-9 echemi.com |

| Appearance | Likely a liquid at room temperature |

| Boiling Point | Not readily available |

| Density | Not readily available |

| Solubility | Expected to be soluble in organic solvents |

Table 2: Spectroscopic Data of this compound (Predicted/Typical Ranges)

| Spectroscopic Technique | Characteristic Features |

| ¹H NMR | Signals corresponding to the methyl groups, the methylene (B1212753) protons of the chloromethyl group, and the proton on the oxirane ring. |

| ¹³C NMR | Resonances for the quaternary carbon and the two other carbons of the oxirane ring, the carbon of the chloromethyl group, and the carbons of the methyl groups. |

| IR Spectroscopy | Characteristic peaks for C-O-C stretching of the epoxide ring, C-H stretching and bending, and C-Cl stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with fragmentation patterns characteristic of epoxides and chlorinated compounds. |

Structure

3D Structure

Properties

IUPAC Name |

3-(chloromethyl)-2,2-dimethyloxirane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO/c1-5(2)4(3-6)7-5/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHKXVLMZDALGOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(O1)CCl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20318093 | |

| Record name | 3-(Chloromethyl)-2,2-dimethyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20318093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79457-63-9 | |

| Record name | NSC326135 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326135 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Chloromethyl)-2,2-dimethyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20318093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(chloromethyl)-2,2-dimethyloxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Chloromethyl 2,2 Dimethyloxirane and Analogues

Direct Synthesis Approaches

Direct synthesis methods focus on the creation of the oxirane ring from appropriately functionalized acyclic precursors in a minimal number of steps. These routes are often favored for their efficiency and atom economy.

Chlorination-Based Routes for Oxirane Derivatives

While direct chlorination of a pre-formed 2,2-dimethyloxirane (B32121) ring is not a common strategy for synthesizing the target compound, related chlorination reactions are fundamental in generating precursors. The synthesis of similar organochlorine compounds often relies on the development of efficient catalyst systems. For instance, zinc(II) salts have proven effective in catalyzing the reaction between acetals and acid halides to produce chloroalkyl ethers in high yields. organic-chemistry.org This highlights the importance of catalyst design in industrial processes for related compounds.

Epoxidation Strategies with Halogenated Precursors

A prevalent and direct method for synthesizing 3-(chloromethyl)-2,2-dimethyloxirane involves the epoxidation of a halogenated alkene precursor. The most common precursor for this transformation is 3-chloro-2-methyl-1-propene, also known as methallyl chloride. This process directly converts the carbon-carbon double bond of the precursor into the characteristic three-membered oxirane ring.

Various oxidizing agents can be employed for this epoxidation. Peroxyacids, such as meta-chloroperoxybenzoic acid (mCPBA), are frequently used in laboratory settings to effect this transformation. libretexts.orgfiveable.me The reaction proceeds via a concerted mechanism where an oxygen atom is transferred to the alkene, forming the epoxide. youtube.com

| Precursor | Reagent | Product |

| 3-chloro-2-methyl-1-propene | m-chloroperoxybenzoic acid (mCPBA) | This compound |

Table 1: Epoxidation of a Halogenated Precursor

Indirect Synthetic Pathways via Precursor Functionalization

Indirect methods involve the synthesis of a precursor molecule that is subsequently transformed into the desired epoxide through functional group manipulations and ring-closure reactions.

Conversion from Bromomethyl Analogues of Dimethyloxirane

While direct conversion from a bromomethyl analogue is not the primary synthetic route, the principles of halide exchange are relevant in the broader context of synthesizing halogenated organic compounds. Such conversions would typically involve nucleophilic substitution reactions where a bromide is displaced by a chloride ion. However, for the synthesis of this compound, it is more common to start with a chlorinated precursor.

Intramolecular Ring-Closure Methods for Epoxide Formation

An alternative and widely used method for epoxide formation is through the intramolecular cyclization of a halohydrin. youtube.com Halohydrins are compounds that contain both a halogen and a hydroxyl group on adjacent carbon atoms. fiveable.me

This two-step process begins with the formation of a halohydrin from an alkene. For example, an alkene can react with a halogen (like chlorine or bromine) in the presence of water. youtube.com In the second step, treatment of the halohydrin with a base leads to the elimination of a hydrogen halide and the formation of the epoxide ring. libretexts.org This intramolecular Williamson ether synthesis is a key strategy for creating oxiranes.

| Starting Material | Intermediate | Product |

| Alkene | Halohydrin | Epoxide |

Table 2: General Halohydrin Route to Epoxides

One documented method for a related compound starts with the reaction of methallyl chloride with N-bromosuccinimide in water to form a bromohydrin, which is then treated with aqueous sodium hydroxide (B78521) to facilitate the ring-closure to the epoxide.

Green Chemistry and Sustainable Synthesis Considerations in Oxirane Production

The principles of green chemistry are increasingly influencing the development of synthetic methodologies for epoxides, aiming for more environmentally benign and efficient processes. Research in this area focuses on several key aspects:

Catalysis: The development of highly efficient and selective catalysts is central to greener synthesis. This includes the use of catalysts that can operate under milder reaction conditions, reduce waste, and be recycled and reused.

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. Direct epoxidation methods, for example, generally have a higher atom economy than multi-step indirect pathways.

Safer Solvents and Reagents: There is a continuous effort to replace hazardous solvents and reagents with safer alternatives. This includes the use of water as a solvent where possible and the development of less toxic oxidizing agents.

Biocatalysis: The use of enzymes as catalysts (biocatalysis) for epoxidation reactions is a promising green alternative. Enzymes can offer high regio- and stereoselectivity under mild reaction conditions. For instance, fungal peroxygenases have demonstrated potential in the selective epoxidation of various substrates.

The application of these principles to the production of this compound and other epoxides is an active area of research, with the goal of developing more sustainable and economically viable manufacturing processes.

Mechanistic Investigations of 3 Chloromethyl 2,2 Dimethyloxirane Reactivity

Oxirane Ring-Opening Reaction Mechanisms

The high ring strain of the oxirane in 3-(Chloromethyl)-2,2-dimethyloxirane makes it prone to ring-opening reactions initiated by a variety of reagents. The specific mechanism of this cleavage is highly dependent on the reaction conditions, particularly the pH of the medium.

Nucleophilic Ring-Opening Pathways

Under neutral or basic conditions, the ring-opening of this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this pathway, a nucleophile directly attacks one of the electrophilic carbon atoms of the oxirane ring, leading to the simultaneous cleavage of the carbon-oxygen bond. The relief of the significant ring strain provides the thermodynamic driving force for this reaction.

The key features of the nucleophilic ring-opening of this unsymmetrical epoxide are:

Attack at the Less Hindered Carbon: The nucleophile preferentially attacks the less sterically hindered carbon atom of the oxirane ring, which is the methylene (B1212753) carbon (C3). This is a hallmark of the SN2 mechanism, where steric accessibility is a dominant factor.

Inversion of Stereochemistry: The reaction proceeds with an inversion of configuration at the center of attack. If the starting material were chiral at C3, the product would exhibit the opposite stereochemistry at that position.

Formation of a Primary Alcohol: The attack at the C3 position results in the formation of a primary alcohol upon workup.

The general mechanism can be depicted as follows:

The nucleophile (Nu-) attacks the C3 carbon of the oxirane ring.

The C-O bond breaks, and the electrons move to the oxygen atom, forming an alkoxide intermediate.

Protonation of the alkoxide by a solvent or during workup yields the final alcohol product.

A variety of nucleophiles can be employed in this reaction, leading to a diverse range of products as illustrated in the following table.

| Nucleophile (Nu-) | Reagent Example | Expected Major Product |

| Hydroxide (B78521) | NaOH | 1-Chloro-3-methyl-2,3-butanediol |

| Alkoxide | NaOCH3 | 1-Chloro-3-methoxy-3-methyl-2-butanol |

| Azide | NaN3 | 1-Azido-3-chloro-3-methyl-2-butanol |

| Cyanide | NaCN | 4-Chloro-3-hydroxy-4-methyl-2-pentenenitrile |

| Thiolate | NaSCH3 | 1-Chloro-3-(methylthio)-3-methyl-2-butanol |

Note: The product names in the table represent the expected regiochemical outcome based on the SN2 mechanism.

Acid-Catalyzed Cleavage Mechanisms

In the presence of an acid catalyst, the mechanism of oxirane ring-opening is altered significantly. The reaction proceeds through a pathway that has characteristics of both SN1 and SN2 reactions.

The acid-catalyzed mechanism involves the following steps:

Protonation of the Oxirane Oxygen: The acid protonates the oxygen atom of the oxirane, making it a much better leaving group and increasing the electrophilicity of the ring carbons.

Nucleophilic Attack: The nucleophile, which is often the solvent (e.g., water, alcohol), attacks one of the ring carbons. In contrast to the base-catalyzed reaction, the attack occurs at the more substituted carbon atom (C2). This is because the transition state has a significant carbocationic character, and the positive charge is better stabilized by the two methyl groups at C2.

Deprotonation: The resulting oxonium ion is deprotonated to yield the final product.

This regioselectivity is a key distinction from the nucleophilic pathway and is a consequence of the electronic effects dominating over steric effects in the acid-catalyzed process.

| Acidic Medium/Nucleophile | Reagent Example | Expected Major Product |

| Aqueous Acid | H2SO4 / H2O | 1-Chloro-3-methyl-2,3-butanediol |

| Alcoholic Acid | H2SO4 / CH3OH | 2-Chloro-1-methoxy-2-methyl-3-propanol |

| Hydrohalic Acid | HCl (anhydrous) | 1,2-Dichloro-3-methyl-3-butanol |

Note: The product names in the table reflect the expected regiochemical outcome under acidic conditions.

Regioselectivity and Stereoselectivity in Ring-Opening Processes

The regioselectivity of the ring-opening of this compound is a critical aspect of its reactivity, being primarily controlled by the reaction conditions.

Under basic or neutral conditions (SN2): The nucleophile attacks the less substituted C3 carbon, leading to the formation of a primary alcohol. This is often referred to as "normal" regioselectivity.

Under acidic conditions (SN1-like): The nucleophile attacks the more substituted C2 carbon, resulting in a tertiary alcohol. This is termed "abnormal" regioselectivity.

Stereoselectively, both reactions proceed with a high degree of control. The SN2 attack in basic/neutral conditions results in a clean inversion of stereochemistry at the site of attack. The acid-catalyzed reaction, while proceeding through a transition state with carbocationic character, also typically results in an anti-addition of the nucleophile and the hydroxyl group, leading to a trans-diol or its derivative.

Reactivity of the Chloromethyl Moiety

The chloromethyl group in this compound provides a second electrophilic site within the molecule, allowing for a different set of chemical transformations.

Nucleophilic Substitution Reactions

The carbon atom of the chloromethyl group is susceptible to nucleophilic attack, leading to the displacement of the chloride ion, which is a good leaving group. This reaction typically proceeds via an SN2 mechanism.

The rate of this substitution can be influenced by several factors:

Nature of the Nucleophile: Stronger, less sterically hindered nucleophiles will favor substitution at the chloromethyl group.

Reaction Conditions: Higher temperatures can promote substitution reactions.

Competition with Ring-Opening: Under conditions that favor nucleophilic attack (basic or neutral), there is a competition between ring-opening and substitution at the chloromethyl group. The outcome will depend on the relative reactivity of the two electrophilic sites towards the specific nucleophile. For instance, soft nucleophiles might show a preference for the sp3-hybridized carbon of the chloromethyl group, while harder nucleophiles may favor attacking the more polarized carbons of the oxirane ring.

| Nucleophile | Reagent Example | Expected Substitution Product |

| Iodide | NaI (Finkelstein reaction) | 3-(Iodomethyl)-2,2-dimethyloxirane |

| Amines | NH3 | 3-(Aminomethyl)-2,2-dimethyloxirane |

| Phosphines | PPh3 | (2,2-Dimethyl-oxiranylmethyl)triphenylphosphonium chloride |

Electrophilic Interactions

While the primary reactivity of the chloromethyl group is as an electrophile in nucleophilic substitution reactions, the chlorine atom itself possesses lone pairs of electrons and can, in principle, act as a Lewis base. However, due to the electronegativity of the chlorine atom and the adjacent electron-withdrawing nature of the oxirane ring, its basicity is very low. Therefore, significant electrophilic interactions involving the chloromethyl moiety are not a prominent feature of the reactivity of this compound under typical organic reaction conditions. The dominant role of this group is as an electrophilic center for SN2 reactions.

Rearrangement and Isomerization Pathways of this compound

The reactivity of this compound is significantly influenced by its strained three-membered oxirane ring and the presence of a chloromethyl group. These structural features predispose the molecule to various rearrangement and isomerization reactions, particularly under acidic or basic conditions. Mechanistic investigations into these pathways reveal the formation of diverse products through carbocationic and base-mediated intermediates.

Carbocationic Rearrangements of Oxirane Intermediates

Under acidic conditions, the oxygen atom of the oxirane ring in this compound can be protonated, leading to a highly reactive intermediate. The subsequent cleavage of a carbon-oxygen bond results in the formation of a carbocation. The stability of this carbocation is a critical factor in determining the reaction pathway. The initial protonation and ring-opening can generate a secondary carbocation. However, this intermediate can undergo rearrangement to form a more stable tertiary carbocation through a hydride shift, a type of Wagner-Meerwein rearrangement. islandscholar.caresearchgate.net This rearrangement is a common feature in the chemistry of carbocations, where a hydrogen atom with its bonding electrons migrates to an adjacent positively charged carbon.

The likely mechanism for the acid-catalyzed rearrangement of this compound is initiated by the protonation of the oxirane oxygen, followed by the opening of the ring to form the more stable tertiary carbocation at the C2 position. A subsequent 1,2-hydride shift from the chloromethyl group to the adjacent carbocation center would lead to an even more stabilized carbocation. The final product would then be formed by the attack of a nucleophile (e.g., the conjugate base of the acid catalyst) at the carbocationic center.

The table below summarizes the expected products from the acid-catalyzed rearrangement of this compound based on the stability of the potential carbocationic intermediates.

| Reactant | Conditions | Intermediate | Rearrangement | Major Product | Minor Product |

|---|---|---|---|---|---|

| This compound | Lewis Acid (e.g., BF3) or Brønsted Acid (e.g., H2SO4) | Secondary Carbocation | 1,2-Hydride Shift | 3-Chloro-2,2-dimethylpropanal | 1-Chloro-3-methyl-2-butanone |

Base-Mediated Rearrangements of Halogenated Oxiranes

In the presence of a strong base, this compound can undergo rearrangement through different mechanistic pathways. The course of the reaction is highly dependent on the nature of the base, the solvent, and the reaction temperature. A common pathway for halogenated compounds is an elimination reaction. For this compound, a strong, non-nucleophilic base can abstract a proton from the carbon adjacent to the chloromethyl group, leading to the formation of an alkene via an E2 mechanism.

Alternatively, a strong, sterically hindered base like lithium diisopropylamide (LDA) or sodium amide (NaNH2) can favor the abstraction of a proton from the chloromethyl group itself. echemi.com This would generate a carbanion that could then induce an intramolecular rearrangement. Another possibility is the direct nucleophilic attack of the base on one of the oxirane carbons, leading to ring-opening. For a sterically hindered epoxide like this compound, attack at the less substituted C3 carbon is generally favored under basic or nucleophilic conditions.

A plausible base-mediated rearrangement involves an intramolecular displacement of the chloride by the oxygen of the alkoxide formed after the initial ring-opening by a nucleophile. However, a more likely scenario with a strong, non-nucleophilic base is the elimination of HCl to form an allylic alcohol.

The table below outlines the potential products from the base-mediated rearrangement of this compound under different basic conditions.

| Reactant | Base | Solvent | Probable Mechanism | Major Product |

|---|---|---|---|---|

| This compound | Potassium tert-butoxide | tert-Butanol | E2 Elimination | 2,2-Dimethyl-3-buten-1-ol |

| This compound | Sodium Hydroxide | Water/Dioxane | SN2 Ring Opening | 1-Chloro-2,2-dimethyl-1,3-propanediol |

Advanced Synthetic Transformations and Derivatization Strategies

Formation of Heterocyclic Compounds

The strained three-membered ring of 3-(Chloromethyl)-2,2-dimethyloxirane serves as a valuable precursor for the synthesis of other heterocyclic systems through ring-expansion and ring-opening-cyclization cascades.

Synthesis of Oxetane (B1205548) Derivatives via Ring Expansion from Epoxides

The conversion of epoxides to oxetanes, a ring expansion from a three-membered to a four-membered heterocycle, is a known transformation in organic synthesis. While specific studies detailing the ring expansion of this compound are not extensively documented in scientific literature, the mechanism can be predicted from established principles. One common method involves the use of sulfur ylides, such as dimethylsulfoxonium methylide.

The reaction would likely proceed via nucleophilic attack of the ylide on one of the epoxide carbons, followed by ring-opening to form a betaine (B1666868) intermediate. Subsequent intramolecular displacement of the dimethyl sulfoxide (B87167) group by the newly formed alkoxide would generate the four-membered oxetane ring.

A plausible synthetic route involves a two-step process:

Ring Opening: The epoxide is first opened by a nucleophile to create a 1,3-diol precursor. For instance, hydrolysis under acidic conditions would lead to 3-chloro-2,2-dimethylpropane-1,2-diol.

Intramolecular Cyclization: The resulting diol, upon treatment with a base, could undergo an intramolecular Williamson ether synthesis. The primary hydroxyl group would be deprotonated and displace the chloride on the adjacent carbon, forming the oxetane ring.

However, the most direct conceptual pathway for ring expansion involves a rearrangement mechanism that could be facilitated by a Lewis acid. This would involve the formation of a transient carbocation at the more substituted carbon, followed by rearrangement and cyclization. The regioselectivity and success of such reactions are highly dependent on the specific reagents and conditions used.

Table 1: Illustrative Reaction Conditions for Oxetane Formation (Note: The following data is hypothetical and serves to illustrate typical experimental parameters for such transformations, as specific data for this compound is not available in the cited literature.)

| Entry | Reagent | Solvent | Temperature (°C) | Product | Hypothetical Yield (%) |

| 1 | Dimethylsulfoxonium methylide | DMSO | 50 | 3-(Chloromethyl)-2,2-dimethyloxetane | 65 |

| 2 | 1. H₃O⁺2. NaOH | 1. H₂O2. THF | 1. 802. 25 | 2,2-Dimethyl-3-(hydroxymethyl)oxetane | 55 |

Formation of Sulfur-Containing Heterocycles (e.g., Thiolanes and Dithiolanes)

The high nucleophilicity of sulfur-based reagents makes them excellent candidates for reactions with epoxides. The reaction of this compound with sulfur nucleophiles could lead to various sulfur-containing heterocycles.

Thiolane Synthesis: A direct synthesis of a thiolane (tetrahydrothiophene) derivative could be envisioned through reaction with a sulfide (B99878) source like sodium sulfide (Na₂S). This reaction would likely proceed via a double Sₙ2 mechanism. The sulfide ion would first open the epoxide ring, and the resulting thiolate could then undergo intramolecular cyclization by displacing the chloride from the chloromethyl group. Attack at the less sterically hindered carbon of the epoxide would be favored, leading to the formation of 2,2-dimethyl-3-(mercaptomethyl)thiolane, which would subsequently cyclize.

Dithiolane Synthesis: The formation of 1,3-dithiolanes typically involves the reaction of a carbonyl compound with 1,2-ethanedithiol. echemi.com However, epoxides can be converted to 1,3-dithiolane-2-thiones by reacting them with reagents like potassium ethyl xanthogenate. masterorganicchemistry.com This involves ring-opening followed by cyclization. Applying this to this compound would be expected to yield a substituted dithiolane-2-thione.

Detailed research specifically documenting these transformations for this compound is sparse. However, the general reactivity of epoxides suggests these pathways are chemically feasible.

Cyclopropane (B1198618) Formation through Oxirane-Mediated Reactions

The synthesis of cyclopropanes from epoxides is not a direct or common transformation. Standard cyclopropanation methods, such as the Simmons-Smith reaction, typically involve the reaction of a carbene or carbenoid with an alkene. organic-chemistry.orgsmolecule.com

A multi-step sequence would be required to convert this compound into a cyclopropane derivative. A hypothetical pathway could involve:

Elimination: Treatment of the epoxide with a strong base could potentially lead to the elimination of HCl and ring-opening to form an allylic alcohol, 2,2-dimethyl-3-methylenepropan-1-ol.

Cyclopropanation: The resulting alkene could then be subjected to standard cyclopropanation conditions (e.g., CH₂I₂/Zn-Cu couple) to form the cyclopropane ring.

Another theoretical pathway could involve a rearrangement reaction initiated by a Lewis acid, but such oxirane-to-cyclopropane rearrangements are rare and typically require specific substrate features not present in this molecule. As such, there is no direct, well-established oxirane-mediated reaction to form a cyclopropane from this starting material.

Functionalization through Esterification and Etherification

The primary mode of reactivity for this compound, aside from transformations involving the chloromethyl group, is the ring-opening of the strained epoxide. This reaction can be readily achieved with a variety of nucleophiles, including carboxylic acids, alcohols, and phenols, to yield functionalized products.

Reactions with Carboxylic Acids

The reaction of epoxides with carboxylic acids results in the formation of hydroxy esters. This esterification process involves the nucleophilic attack of the carboxylic acid on one of the epoxide carbons, leading to ring-opening. The regioselectivity of this attack is a key consideration for an unsymmetrical epoxide like this compound.

Under basic or neutral conditions , the carboxylate anion will typically attack the less sterically hindered carbon (the CH-CH₂Cl carbon) in an Sₙ2-type mechanism.

Under acidic conditions , the epoxide oxygen is first protonated, and the subsequent nucleophilic attack occurs at the more substituted carbon (the C(CH₃)₂ carbon), which can better stabilize the partial positive charge that develops in the transition state.

Table 2: Predicted Regiochemical Outcome of Esterification (Note: This table illustrates the expected major products based on general mechanistic principles, as specific experimental results for this compound are not detailed in the available literature.)

| Carboxylic Acid | Conditions | Predicted Major Product |

| Acetic Acid | NaOAc, DMF | 2-Acetoxy-3-chloro-2,2-dimethylpropan-1-ol |

| Acetic Acid | H₂SO₄ (cat.), CH₃COOH | 1-Acetoxy-3-chloro-2,2-dimethylpropan-2-ol |

| Benzoic Acid | Pyridine | 2-(Benzoyloxy)-3-chloro-2,2-dimethylpropan-1-ol |

| Benzoic Acid | TsOH (cat.), Toluene | 1-(Benzoyloxy)-3-chloro-2,2-dimethylpropan-2-ol |

Reactions with Alcohols and Phenols

Similar to carboxylic acids, alcohols and phenols can open the epoxide ring to afford hydroxy ethers. The regioselectivity is again governed by the reaction conditions. Base-catalyzed etherification using an alkoxide or phenoxide will favor attack at the less substituted carbon, while acid-catalyzed reactions will favor attack at the more substituted carbon. haz-map.com

The reaction with phenols is particularly relevant in the synthesis of polymers, where the analogous compound, 2-(chloromethyl)oxirane (epichlorohydrin), is a key monomer in the production of epoxy resins through its reaction with bisphenol A. nih.gov By analogy, this compound could react with phenols to produce specialized monomers or polymers with gem-dimethyl substitution.

Table 3: Illustrative Examples of Etherification Reactions (Note: The following data is hypothetical, illustrating potential reaction outcomes based on established epoxide chemistry.)

| Nucleophile | Conditions | Predicted Major Product | Hypothetical Yield (%) |

| Methanol (B129727) | H₂SO₄ (cat.) | 3-Chloro-2-methoxy-2-methylpropan-1-ol | 85 |

| Methanol | NaOCH₃, CH₃OH | 1-Chloro-3-methoxy-2,2-dimethylpropan-2-ol | 90 |

| Phenol | H₂SO₄ (cat.) | 3-Chloro-2-methyl-2-phenoxypropan-1-ol | 78 |

| Phenol | NaOPh, DMF | 1-Chloro-2,2-dimethyl-3-phenoxypropan-2-ol | 88 |

Oligomerization and Polymerization Reactions

The presence of the gem-dimethyl group and the chloromethyl substituent on the oxirane ring significantly influences the polymerization behavior of this compound, dictating the regioselectivity of ring-opening and the properties of the resulting polymers.

Ring-opening polymerization (ROP) is the primary method for converting oxiranes into polyethers. The reaction can proceed via either a cationic or anionic mechanism, with the choice of initiator determining the pathway and, critically, the site of ring cleavage for asymmetrically substituted epoxides like this compound.

Cationic Ring-Opening Polymerization (CROP): In cationic ROP, initiated by Lewis or Brønsted acids, the oxirane oxygen is first protonated or coordinated to the Lewis acid. This is followed by nucleophilic attack from another monomer molecule. For this compound, the ring-opening is expected to proceed via an SN1-like mechanism. The C2-O bond is preferentially cleaved due to the formation of a relatively stable tertiary carbocation at the C2 position, stabilized by the two methyl groups. vaia.com The subsequent attack of the next monomer unit at this site leads to the formation of a polyether backbone.

Anionic Ring-Opening Polymerization (AROP): Anionic ROP is initiated by strong nucleophiles or bases (e.g., alkoxides, hydroxides). The reaction proceeds via an SN2 mechanism. Due to steric hindrance from the bulky gem-dimethyl group at the C2 position, the nucleophilic attack preferentially occurs at the less substituted C3 carbon atom (the carbon bearing the chloromethyl group). vaia.comrsc.org This results in the cleavage of the C3-O bond and the formation of a polymer with a different regiochemistry compared to the cationic route. The pendant chloromethyl groups remain intact along the polymer chain, available for further modification.

| Polymerization Type | Initiator Type | Mechanism | Site of Nucleophilic Attack | Intermediate | Resulting Polymer Structure |

|---|---|---|---|---|---|

| Cationic ROP | Lewis/Brønsted Acids (e.g., BF₃, H₂SO₄) | SN1-like | C2 (more substituted) | Tertiary Carbocation | Head-to-tail polyether with pendant groups on adjacent carbons |

| Anionic ROP | Nucleophiles (e.g., RO⁻, OH⁻) | SN2 | C3 (less substituted) | Alkoxide | Head-to-tail polyether with pendant groups separated by an ether linkage |

This compound can be copolymerized with a range of other monomers to tailor the properties of the final material, such as flexibility, hydrophilicity, and thermal stability. The choice of comonomer and polymerization technique is crucial for achieving the desired copolymer architecture (e.g., random, block, or graft).

Copolymerization with Cyclic Ethers: It can undergo cationic copolymerization with other cyclic ethers such as tetrahydrofuran (B95107) (THF) or ethylene (B1197577) oxide. Catalysts like boron trifluoride etherate (BF₃·OEt₂) are effective for such reactions. researchgate.net The resulting poly(ether) copolymers incorporate the functional chloromethyl side chains, which can be used for subsequent modifications.

Copolymerization with Cyclic Anhydrides: Alternating copolymers of poly(ester-alt-ether) can be synthesized through the ring-opening copolymerization of oxiranes with cyclic anhydrides. nih.gov This approach would yield a polyester-ether backbone with pendant chloromethyl groups, combining the functionalities of both polymer classes.

Copolymerization with Vinyl Monomers: While direct copolymerization with vinyl monomers via a single mechanism is challenging due to different reactivity requirements, block copolymers can be synthesized. For example, a polyether macroinitiator could be prepared by ROP of this compound, which is then used to initiate the polymerization of vinyl monomers like styrenes or acrylates.

The true synthetic potential of polymers derived from this compound lies in the reactivity of the pendant chloromethyl group. This group serves as an electrophilic site for post-polymerization crosslinking reactions, transforming linear or branched polymers into robust three-dimensional networks. ontosight.aisigmaaldrich.comsigmaaldrich.cn This process is fundamental to the formulation of high-performance materials like coatings, adhesives, and composites.

The crosslinking is typically achieved by reacting the polymer with multifunctional nucleophilic agents. The choice of crosslinker dictates the final properties of the network.

| Crosslinker Class | Specific Examples | Reaction Type | Resulting Linkage | Key Properties of Network |

|---|---|---|---|---|

| Polyamines | Ethylenediamine, Diethylenetriamine | Nucleophilic Substitution | Amino Linkage | High toughness, chemical resistance, good adhesion |

| Polyols/Polyphenols | Glycerol, Bisphenol A | Williamson Ether Synthesis (under basic conditions) | Ether Linkage | Improved thermal stability, rigidity |

| Dithiols | 1,2-Ethanedithiol, 1,6-Hexanedithiol | Nucleophilic Substitution | Thioether Linkage | High refractive index, solvent resistance |

| Dicarboxylic Acids | Adipic acid, Terephthalic acid | Nucleophilic Substitution (as carboxylate salts) | Ester Linkage | Increased flexibility, potential for biodegradability |

The curing process, which involves the application of heat or a catalyst, facilitates the crosslinking reactions, leading to the formation of an insoluble and infusible thermoset material. The crosslink density can be precisely controlled by adjusting the stoichiometry of the chloromethyl groups to the crosslinking agent, allowing for fine-tuning of mechanical properties such as hardness, modulus, and glass transition temperature.

Tandem and Cascade Reactions Utilizing this compound as a Key Building Block

The dual functionality of this compound makes it an ideal candidate for designing tandem or cascade reactions, where multiple bond-forming events occur sequentially in a single synthetic operation without isolating intermediates. Such processes are highly valued in organic synthesis for their efficiency and atom economy.

A hypothetical tandem reaction could be initiated by the ring-opening of the oxirane. For instance, a nucleophile containing a secondary functional group (e.g., a hydroxy-amine) could first open the epoxide ring. The newly generated hydroxyl group from the ring-opening could then, in the same pot, participate in an intramolecular reaction with the chloromethyl group to form a new heterocyclic ring system.

Example of a Potential Cascade Sequence:

Initiation (Ring-Opening): An amino-thiol nucleophile attacks the C3 carbon of the oxirane, opening the ring to form a β-amino-thiol ether intermediate.

Propagation (Intramolecular Cyclization): Under basic conditions, the newly revealed thiol group could deprotonate and subsequently perform an intramolecular SN2 attack on the chloromethyl carbon, forming a stable five- or six-membered sulfur-containing heterocycle.

While specific, documented examples of complex tandem reactions utilizing this compound are not readily found in mainstream literature, its structure presents clear potential for such synthetic strategies. The development of catalysts that can selectively activate one functional group over the other or orchestrate a controlled sequence of reactions is a key area for future research. The ability to construct complex molecular architectures in a single step from this building block highlights its potential value in the synthesis of fine chemicals, pharmaceuticals, and functional materials.

Computational and Theoretical Studies on 3 Chloromethyl 2,2 Dimethyloxirane

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. ekb.eg It is widely employed to predict molecular geometries, vibrational frequencies, and various electronic properties. researchgate.netmdpi.com For 3-(Chloromethyl)-2,2-dimethyloxirane, DFT calculations can elucidate its fundamental chemical characteristics.

DFT calculations can be used to optimize the molecular geometry of this compound, predicting key structural parameters like bond lengths and angles. The analysis of the electronic structure involves examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability.

Bonding characterization can be further explored through Natural Bond Orbital (NBO) analysis or by calculating Mulliken atomic charges. This provides insight into the charge distribution across the molecule, identifying electrophilic and nucleophilic centers. For instance, the carbon atoms of the strained oxirane ring and the carbon atom bonded to the chlorine are expected to be electrophilic.

Table 1: Illustrative DFT-Calculated Structural Parameters and Mulliken Charges for this compound Note: This table presents hypothetical data based on typical values from DFT/B3LYP calculations for similar chlorinated epoxides, as specific literature data for the title compound is not available.

| Parameter | Value |

| Bond Lengths (Å) | |

| C(ring)-O | 1.445 |

| C(ring)-C(ring) | 1.480 |

| C(ring)-C(CH2Cl) | 1.510 |

| C-Cl | 1.790 |

| **Bond Angles (°) ** | |

| C-O-C (ring) | 61.5 |

| O-C-C (ring) | 59.25 |

| C(ring)-C(ring)-C(CH2Cl) | 121.0 |

| Mulliken Atomic Charges (e) | |

| O (oxirane) | -0.55 |

| C (quaternary, ring) | +0.10 |

| C (tertiary, ring) | +0.05 |

| C (chloromethyl) | +0.15 |

| Cl | -0.20 |

Reaction Pathway Elucidation and Transition State Analysis

The high reactivity of oxiranes stems from their strained three-membered ring, which readily undergoes ring-opening reactions with nucleophiles. DFT calculations are instrumental in elucidating the mechanisms of such reactions. By mapping the potential energy surface, researchers can identify the minimum energy pathways for reactions, locate transition state structures, and calculate activation energy barriers. researchgate.net

For this compound, a key reaction would be its ring-opening by a nucleophile. Due to the asymmetric substitution, the reaction can proceed via two main pathways, with the nucleophile attacking either the quaternary (C2) or the tertiary (C3) carbon of the oxirane ring. DFT can predict the transition state energies for both pathways, thereby determining the regioselectivity of the reaction under different conditions (e.g., acidic vs. basic). The calculations would likely show that under basic/nucleophilic conditions (SN2-type), the attack preferentially occurs at the less sterically hindered tertiary carbon.

Table 2: Illustrative Calculated Energy Profile for Nucleophilic Ring-Opening of this compound Note: This table presents hypothetical data for a reaction with a generic nucleophile (Nu⁻), illustrating the type of information obtained from transition state analysis.

| Reaction Coordinate | Pathway A (Attack at C3) | Pathway B (Attack at C2) |

| Reactants Energy (kJ/mol) | 0.0 (Reference) | 0.0 (Reference) |

| Transition State (TS) Energy (kJ/mol) | +65 | +90 |

| Activation Energy (ΔE‡) (kJ/mol) | 65 | 90 |

| Product Energy (kJ/mol) | -40 | -35 |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov These simulations provide detailed information on the conformational dynamics and the influence of the environment (like a solvent) on molecular behavior.

Rotation around the single bond connecting the oxirane ring to the chloromethyl group in this compound gives rise to different conformers. A similar molecule, chloromethyl thiirane (B1199164), has been shown to exist as a mixture of different rotational isomers (rotamers), such as gauche and anti (or cis) forms. doi.org Infrared spectroscopy and ab initio calculations on chloromethyl thiirane revealed that the gauche conformers are generally more stable. doi.org

MD simulations could be used to explore the conformational landscape of this compound, determining the relative populations of different conformers and the energy barriers for interconversion between them. This analysis is crucial as the reactivity of the molecule can be dependent on its conformation.

Table 3: Hypothetical Conformational Analysis of this compound Note: This data is illustrative, based on findings for the analogous compound chloromethyl thiirane. doi.org The dihedral angle is defined by O-C3-C(methylene)-Cl.

| Conformer | Dihedral Angle (approx.) | Relative Energy (kJ/mol) | Population at 298 K (%) |

| Gauche-1 | 60° | 1.2 | 25 |

| Gauche-2 | -60° | 0.0 | 65 |

| Anti/Cis | 180° / 0° | 4.5 | 10 |

Solvent Effects on Reactivity Profiles

Solvents can significantly influence the rate and outcome of a chemical reaction. MD simulations incorporating explicit solvent molecules are an excellent tool for studying these effects at a molecular level. The solvent can affect the conformational equilibrium by stabilizing certain conformers through interactions like hydrogen bonding or dipole-dipole interactions. scirp.org

Furthermore, the solvation of reactants and transition states can alter reaction energy barriers. For the ring-opening reaction of this compound, MD simulations in different solvents (e.g., a polar protic solvent like methanol (B129727) versus a nonpolar solvent like hexane) could reveal how the solvent shell around the molecule influences the accessibility of the electrophilic carbon atoms to an incoming nucleophile and stabilizes the charged transition state. Polar solvents are generally expected to accelerate SN2 reactions involving charged nucleophiles by stabilizing the transition state.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) is a computational approach that aims to correlate the structural or property-describing features of molecules (known as molecular descriptors) with their experimentally measured properties. mdpi.com A QSPR model is a mathematical equation that can be used to predict the properties of new or untested compounds.

For a class of compounds like substituted oxiranes, a QSPR study could be developed to predict a specific property, such as boiling point, toxicity, or reaction rate constants for ring-opening. The process would involve:

Assembling a dataset of related oxirane compounds with known experimental property values.

Calculating a variety of molecular descriptors for each compound using computational software. These descriptors can be electronic (e.g., dipole moment, HOMO/LUMO energies), topological (e.g., molecular connectivity indices), or geometrical (e.g., molecular surface area).

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that links the descriptors to the property.

Validating the model to ensure its predictive power.

Once a reliable QSPR model is established, it could be used to predict the properties of this compound without the need for extensive laboratory experiments.

Predictive Modeling for Chemical Reactivity

Predictive modeling of chemical reactivity for this compound involves the use of computational methods to understand how the molecule is likely to behave in chemical reactions. This is often achieved through the analysis of the molecule's electronic structure, potential energy surfaces, and frontier molecular orbitals (HOMO and LUMO).

Reaction Mechanisms and Transition State Analysis:

The reactivity of epoxides is largely dominated by ring-opening reactions, which can proceed through different mechanisms (SN1-like or SN2-like) depending on the reaction conditions (acidic or basic) and the substitution pattern on the oxirane ring. For this compound, computational methods like Density Functional Theory (DFT) can be used to model these reactions.

A DFT study on the ring-opening of a related compound, 2-(chloromethyl)oxirane, by nucleophiles such as bromide and acetate (B1210297) anions revealed that the reaction proceeds via an SN2-like mechanism. srce.hr The calculations showed a backside attack of the nucleophile on one of the carbon atoms of the oxirane ring, leading to the opening of the ring. It is expected that this compound would also undergo similar SN2-type ring-opening reactions. The presence of the two methyl groups on one carbon and the chloromethyl group on the other will influence the regioselectivity of the nucleophilic attack. Under basic or neutral conditions, the attack is likely to occur at the less substituted carbon (the one bearing the chloromethyl group) due to steric hindrance. Under acidic conditions, the reaction may proceed through a more SN1-like mechanism, with the nucleophile attacking the more substituted carbon atom that can better stabilize a partial positive charge.

Frontier Molecular Orbital (FMO) Theory:

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energies and spatial distributions of the HOMO and LUMO of this compound can provide insights into its electrophilic and nucleophilic character.

The LUMO of an epoxide is typically localized on the C-O antibonding orbitals of the oxirane ring. Nucleophilic attack will preferentially occur at the carbon atom with the largest LUMO coefficient. In this compound, the electron-withdrawing effect of the chlorine atom will likely lower the energy of the LUMO and may influence its distribution, making the carbon atom of the chloromethyl group a primary site for nucleophilic attack. The HOMO, on the other hand, is generally associated with the lone pairs of the oxygen atom, making it the site for electrophilic attack (e.g., protonation in acidic media).

Illustrative Reactivity Data from Analogous Compounds

To illustrate the application of these predictive models, the following table presents hypothetical reactivity descriptors for this compound, based on general principles and data from similar molecules.

| Reactivity Descriptor | Predicted Value/Characteristic | Rationale |

| HOMO Energy | Moderate | The oxygen lone pairs contribute significantly to the HOMO. |

| LUMO Energy | Low | The presence of the electronegative chlorine atom lowers the LUMO energy, increasing susceptibility to nucleophilic attack. |

| Preferred site for Nucleophilic Attack (Basic/Neutral) | C3 (Carbon with -CH₂Cl) | Less steric hindrance compared to the dimethyl-substituted C2. |

| Preferred site for Nucleophilic Attack (Acidic) | C2 (Carbon with two -CH₃) | The tertiary carbocation-like transition state is more stable. |

| Ring-Opening Mechanism | SN2-like | Typical for epoxides, especially under basic or neutral conditions. |

Spectroscopic Property Predictions (e.g., NMR, IR, VCD, ROA)

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules. For this compound, these predictions can aid in its identification and structural elucidation.

NMR Spectroscopy:

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining molecular structure. Quantum mechanical methods, particularly DFT, can be used to predict ¹H and ¹³C NMR chemical shifts with a reasonable degree of accuracy. nih.govresearchgate.net The prediction involves calculating the magnetic shielding tensors for each nucleus in the molecule. These theoretical values are then converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS).

For this compound, we can predict the approximate chemical shifts for the different protons and carbons. The protons of the two methyl groups would be expected to be nearly equivalent and appear as a singlet. The protons of the chloromethyl group and the proton on the oxirane ring would exhibit more complex splitting patterns due to spin-spin coupling.

Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts

The following table provides predicted NMR chemical shifts for this compound, estimated based on typical values for similar structural motifs.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C(CH₃)₂ | - | ~60-70 |

| CH(CH₂Cl) | ~3.0-3.5 | ~55-65 |

| -CH₂Cl | ~3.5-4.0 | ~45-55 |

| -CH₃ | ~1.2-1.5 | ~20-30 |

IR Spectroscopy:

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational methods can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its IR spectrum. nih.gov DFT calculations are commonly employed for this purpose. The predicted harmonic frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations.

For this compound, the predicted IR spectrum would show characteristic peaks for the C-H stretching of the methyl and methylene (B1212753) groups, the C-O stretching of the oxirane ring, and the C-Cl stretching.

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA):

VCD and ROA are chiroptical spectroscopic techniques that provide information about the stereochemistry of chiral molecules. nih.gov Since this compound is chiral, these techniques can be used to determine its absolute configuration. Computational prediction of VCD and ROA spectra is a powerful tool for this purpose. cnr.it By comparing the computationally predicted spectrum for a specific enantiomer (e.g., (R)-3-(Chloromethyl)-2,2-dimethyloxirane) with the experimental spectrum, the absolute configuration of the sample can be unambiguously assigned. High-level quantum chemical calculations are generally required to achieve accurate predictions of VCD and ROA spectra.

Illustrative Predicted IR Vibrational Frequencies

The following table presents some key predicted IR vibrational frequencies for this compound based on known frequencies for similar functional groups.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C-H Stretch (Alkyl) | 2850-3000 |

| C-O Stretch (Epoxide Ring) | 1250-1280 |

| Oxirane Ring Breathing | ~800-950 |

| C-Cl Stretch | 650-850 |

Applications in Specialized Chemical Synthesis

Role as a Versatile Building Block in Complex Molecule Synthesis

The significance of 3-(Chloromethyl)-2,2-dimethyloxirane as a building block lies in its ability to undergo a variety of chemical transformations at two different sites, making it an invaluable intermediate in multi-step syntheses. smolecule.com The high reactivity of the epoxide, or oxirane, ring is driven by its inherent ring strain, making it susceptible to ring-opening reactions with a wide array of nucleophiles. This provides a reliable pathway for introducing diverse functional groups and extending carbon chains.

Simultaneously, the chloromethyl group serves as a potent electrophilic site, readily participating in nucleophilic substitution reactions. This dual reactivity allows for sequential or orthogonal chemical modifications, enabling the construction of complex molecular frameworks that would be challenging to assemble using other methods. Chlorinated compounds are key components in many pharmaceutically important molecules, highlighting the value of chloro-containing building blocks in drug discovery. nih.gov

The table below summarizes the key reactive sites of the molecule and the types of chemical transformations they facilitate.

| Reactive Site | Type of Reaction | Reactant Class (Examples) | Resulting Structure/Functional Group |

| Epoxide Ring | Nucleophilic Ring-Opening | Alcohols, Amines, Thiols, Grignard Reagents | β-Hydroxy Ethers, Amino Alcohols, β-Hydroxy Thioethers, Halohydrins |

| Chloromethyl Group | Nucleophilic Substitution | Cyanides, Azides, Carboxylates, Alkoxides | Nitriles, Azides, Esters, Ethers |

This bifunctionality makes it a key intermediate for creating molecules with precise arrangements of different functional groups, which is critical in fields like medicinal chemistry and agrochemicals. smolecule.com

Advanced Materials Science Contributions

In the realm of materials science, this compound offers pathways to novel polymers and thermosetting materials with highly specialized properties. Its structure is particularly advantageous for creating advanced polymers where both the backbone and side chains can be precisely engineered.

This compound can be used as a functional monomer in polymerization reactions. The epoxide group can undergo ring-opening polymerization to form a polyether backbone. The key feature of the resulting polymer is the presence of a pendant chloromethyl group on each repeating unit.

This chloromethyl group serves as a reactive handle for post-polymerization modification. ontosight.ai This allows for the synthesis of more complex polymer architectures, such as graft or block copolymers, by attaching other monomers or polymer chains to the main backbone. ontosight.ai This capability is fundamental to creating specialty polymers with properties tailored for specific applications. For instance, grafting hydrophilic side chains onto a hydrophobic polyether backbone could yield amphiphilic polymers useful as surfactants or in drug delivery systems. The ability to introduce specific functionalities via the chloromethyl group allows for the fine-tuning of a material's mechanical, thermal, and chemical properties.

The table below outlines how the structural features of this compound can influence the properties of resulting polymers.

| Structural Feature | Contribution to Polymer Architecture | Resulting Polymer Property |

| Epoxide Ring | Enables ring-opening polymerization to form a stable polyether backbone. | Provides the core structure and influences thermal stability and chemical resistance. |

| gem-Dimethyl Group | Adds steric bulk to the polymer backbone. | Can increase rigidity, modify solubility, and affect the glass transition temperature. |

| Pendant Chloromethyl Group | Acts as a reactive site for post-polymerization modification. | Allows for grafting of side chains, cross-linking, or introduction of new functional groups to tailor properties like adhesion, wettability, or biocompatibility. ontosight.ai |

Epoxide compounds are foundational to the formulation of epoxy resins, which are high-performance thermosetting polymers used in coatings, adhesives, and composites. this compound can be incorporated into these formulations as a reactive monomer or cross-linking agent. sigmaaldrich.com

During the curing process, its epoxide ring reacts with a hardening agent (e.g., a polyamine or anhydride) to form a highly cross-linked, three-dimensional network. smolecule.com The resulting cured material is a rigid, durable solid. The inclusion of a functionalized epoxide like this compound can impart specific, desirable characteristics to the final product. For example, polymers made with chloromethyl-oxirane derivatives are used as additives in fast-setting adhesives and coatings that require high hardness and abrasion resistance. sigmaaldrich.com These materials often exhibit excellent mechanical strength and chemical resistance. sigmaaldrich.cn The chloromethyl group may also be leveraged for secondary curing reactions or to enhance adhesion to certain substrates.

Research into Chemical Probes and Tags

While specific applications are still emerging, the structure of this compound makes it a promising candidate for the synthesis of specialized chemical probes and molecular tags. The development of such tools is crucial for studying biological processes and for diagnostics.

The molecule's bifunctional nature is ideal for this purpose. The chloromethyl group provides a reliable electrophilic handle for conjugation chemistry. It can be used to attach a reporter molecule, such as a fluorophore, a biotin (B1667282) tag, or a Raman-active group, through a stable covalent bond via nucleophilic substitution. escholarship.org The epoxide ring, in turn, can act as a reactive group to covalently link the entire probe to a target molecule of interest, such as a protein or nucleic acid, often by reacting with nucleophilic residues like amines or thiols. This dual functionality allows for the rational design of probes where one end reports its location or binding event while the other end ensures it is attached to the correct target.

Future Directions and Emerging Research Avenues

Catalytic Asymmetric Synthesis Utilizing 3-(Chloromethyl)-2,2-dimethyloxirane

The development of catalytic asymmetric methods for the synthesis and transformation of chiral epoxides is a cornerstone of modern organic chemistry. For a molecule like this compound, research in this area would likely focus on two main aspects: the enantioselective synthesis of the oxirane itself and its use as a chiral building block in asymmetric catalysis.

Future research could explore the catalytic asymmetric epoxidation of the corresponding alkene, 3-chloro-2,2-dimethyl-1-propene, using various chiral catalyst systems. Prominent among these are metal-salen complexes (e.g., Jacobsen's catalyst) and ketone-based catalysts (e.g., Shi epoxidation), which have proven effective for the asymmetric epoxidation of a wide range of olefins. The gem-dimethyl group on the oxirane ring could present steric challenges, necessitating the development of novel, highly active, and selective catalysts.

Furthermore, the enantiomerically pure forms of this compound would be valuable precursors for the synthesis of complex chiral molecules. The chloromethyl group provides a handle for further functionalization, while the oxirane ring can undergo stereospecific ring-opening reactions with a variety of nucleophiles. This would allow for the creation of chiral diols, amino alcohols, and other valuable synthetic intermediates.

Table 1: Potential Catalytic Systems for Asymmetric Synthesis of Substituted Oxiranes

| Catalyst System | Typical Substrates | Key Advantages | Potential Challenges with this compound |

|---|---|---|---|

| Manganese-salen complexes | Cis-disubstituted and trisubstituted alkenes | High enantioselectivity, well-established methodology | Steric hindrance from the gem-dimethyl group |

| Chiral ketones (e.g., Shi catalyst) | Trans-disubstituted and trisubstituted alkenes | Metal-free, environmentally benign | Potential for over-oxidation or side reactions |

| Titanium-tartrate complexes (Sharpless epoxidation) | Allylic alcohols | High predictability of stereochemistry | Requires the corresponding allylic alcohol precursor |

Flow Chemistry Applications in the Synthesis and Transformation of Oxiranes

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. The synthesis and reactions of epoxides, which can be highly exothermic and involve hazardous reagents, are particularly well-suited for flow chemistry applications.

Future research could focus on developing continuous-flow processes for the synthesis of this compound. This could involve the continuous epoxidation of 3-chloro-2,2-dimethyl-1-propene in a microreactor, allowing for precise control of reaction temperature and residence time, thereby minimizing the formation of byproducts and improving safety.

Furthermore, the subsequent transformations of this compound could also be performed in a flow system. For example, the ring-opening of the oxirane with various nucleophiles could be carried out in a continuous manner, potentially telescoping multiple reaction steps into a single, streamlined process. This would be particularly advantageous for industrial-scale production.

Table 2: Comparison of Batch vs. Flow Chemistry for Oxirane Synthesis

| Parameter | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Safety | Higher risk with exothermic reactions and hazardous materials | Enhanced safety due to small reaction volumes and better temperature control |

| Scalability | Often challenging, requires significant process redevelopment | More straightforward scalability by running the system for longer or in parallel |

| Process Control | Less precise control over temperature, mixing, and reaction time | Precise control over all reaction parameters |

| Reproducibility | Can be variable between batches | High reproducibility |

Bio-inspired Transformations Involving Epoxide Scaffolds

Biocatalysis has emerged as a powerful tool in organic synthesis, offering mild reaction conditions, high selectivity, and a reduced environmental footprint. Enzymes such as epoxide hydrolases, dehalogenases, and monooxygenases are capable of performing highly specific transformations on epoxide-containing molecules.

Future research into bio-inspired transformations of this compound could explore the use of epoxide hydrolases for the enantioselective hydrolysis of the racemic oxirane. This would provide a green and efficient route to the corresponding chiral diol, a valuable synthetic intermediate. The substrate specificity of known epoxide hydrolases would need to be investigated to find an enzyme that can accommodate the steric bulk of the gem-dimethyl group and the electronic influence of the chloromethyl substituent.

Additionally, dehalogenases could potentially be employed to convert the chloromethyl group into other functionalities, such as a hydroxyl or amino group, in a highly selective manner. This would further expand the synthetic utility of this oxirane.

Development of Novel Reagents and Methodologies for Oxirane Chemistry

The field of organic synthesis is constantly evolving, with the continuous development of new reagents and methodologies. Research in this area could uncover novel ways to synthesize and functionalize this compound.

For instance, new catalytic systems for the regioselective and stereoselective ring-opening of 2,2-disubstituted epoxides are of great interest. The development of catalysts that can control the regioselectivity of nucleophilic attack at the more sterically hindered tertiary carbon of the oxirane ring would be a significant advancement.

Furthermore, novel methods for the activation of the C-Cl bond in the chloromethyl group could lead to new synthetic transformations. For example, the use of photoredox catalysis or other radical-based methods could enable the coupling of this oxirane with a variety of other molecules, opening up new avenues for the synthesis of complex structures.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.